2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide

NNMT Enzyme Inhibition Cancer Metabolism

2-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide (CAS 946235-15-0) is a heterocyclic small molecule functioning as a nicotinamide N-methyltransferase (NNMT) inhibitor. NNMT is a metabolic enzyme overexpressed in multiple cancers and metabolic disorders, making it a high-interest therapeutic target.

Molecular Formula C16H13ClN4O2
Molecular Weight 328.76
CAS No. 946235-15-0
Cat. No. B2464118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide
CAS946235-15-0
Molecular FormulaC16H13ClN4O2
Molecular Weight328.76
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(N=CC=C3)Cl)C)C=C1
InChIInChI=1S/C16H13ClN4O2/c1-9-5-6-12-19-10(2)13(16(23)21(12)8-9)20-15(22)11-4-3-7-18-14(11)17/h3-8H,1-2H3,(H,20,22)
InChIKeyJJGRVSWQFCREIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946235-15-0: A Pyrido[1,2-a]pyrimidine NNMT Inhibitor for Oncology & Metabolic Disease Research


2-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide (CAS 946235-15-0) is a heterocyclic small molecule functioning as a nicotinamide N-methyltransferase (NNMT) inhibitor [1]. NNMT is a metabolic enzyme overexpressed in multiple cancers and metabolic disorders, making it a high-interest therapeutic target [2]. This compound belongs to a class of pyrido[1,2-a]pyrimidine derivatives explored for their ability to bind the NNMT active site, a mechanism distinct from simple substrate analogs.

Why NNMT Inhibitor 946235-15-0 Cannot Be Replaced by a Generic Analog


NNMT inhibitors are not functionally interchangeable. Subtle modifications to the pyrido[1,2-a]pyrimidin-4-one scaffold or the pendant nicotinamide group can radically alter binding mode, enzyme inhibition kinetics (Ki), and cellular potency [1]. For instance, the transition from simple substrate mimics to cell-potent bisubstrate inhibitors often requires a naphthalene or adenosine moiety for high affinity, while other analogs achieve selectivity through electron-deficient aromatic groups [2]. A compound with a Ki of 650 nM, like 946235-15-0, occupies a distinct activity band that is neither the most potent nor the weakest in the class, making it a valuable tool for probing concentration-response relationships where extreme potency could mask nuanced biological effects.

Quantitative Differentiation Guide for NNMT Inhibitor 946235-15-0


NNMT Enzyme Inhibition: Target Compound vs. Class-Leading Inhibitors

The target compound inhibits recombinant human NNMT with a Ki of 650 nM in a fluorescence polarization (FP)-based competition assay [1]. A second independent measurement reports a Ki of 870 nM [1]. This places its binding affinity in the mid-nanomolar range. For context, the most potent bisubstrate NNMT inhibitors reported in the literature, such as those in the 2023 J. Med. Chem. study, achieve Ki values as low as 1.2-1.6 nM, representing a >400-fold difference [2]. However, these ultra-potent compounds often incorporate a large adenosine mimetic and a naphthalene group, resulting in high molecular weight and complexity. The target compound's simpler pyrido[1,2-a]pyrimidine core offers a synthetically tractable scaffold with moderate, quantifiable affinity.

NNMT Enzyme Inhibition Cancer Metabolism

Functional NNMT Inhibition: IC50 Profile vs. Alternative Chemotypes

In a separate assay measuring functional inhibition, the target compound exhibited an IC50 of 6,400 nM (6.4 µM) against NNMT [1]. This is a markedly weaker functional potency compared to bisubstrate inhibitors like Compound 5o from patent US20250017936, which shows an IC50 of 10 nM in a similar fluorescence polarization-based assay format [2]. The 640-fold difference confirms the target compound is not a potent bisubstrate inhibitor but likely a simpler active-site binder. It is also less potent than the naphthalene-containing inhibitor reported in 2021, which had an IC50 of 1.41 µM [3].

IC50 Enzyme Assay Structure-Activity Relationship

Scaffold-Based Differentiation from Common NNMT Chemotypes

The core scaffold of the target compound is a pyrido[1,2-a]pyrimidin-4-one, which is structurally distinct from the two dominant NNMT inhibitor chemotypes: (1) bisubstrate inhibitors featuring an adenosine mimetic linked to a nicotinamide mimetic (e.g., Compound 5o), and (2) simple nicotinamide analogs [1]. The pyrido[1,2-a]pyrimidine scaffold occupies a unique chemical space, as evidenced by separate patent filings exploring this heterocycle for NNMT inhibition [2]. While quantitative selectivity data (e.g., over other methyltransferases) is not publicly available for this specific compound, class-level inference from related pyrido[1,2-a]pyrimidines suggests potential for selective NNMT binding over PNMT or GAMT [2].

Chemical Scaffold Pyrido[1,2-a]pyrimidine Selectivity

Optimal Research Applications for NNMT Inhibitor 946235-15-0 Based on Quantitative Evidence


Negative Control for High-Potency NNMT Inhibitor Studies

With an IC50 of 6.4 µM, 946235-15-0 is suited as a weak-activity comparator in concentration-response experiments. It can be run alongside potent inhibitors (IC50 < 50 nM) to demonstrate that observed phenotypic effects in cancer cell lines are graded according to NNMT inhibition strength, rather than off-target effects [1].

Medicinal Chemistry Starting Point for Pyrido[1,2-a]pyrimidine Optimization

The mid-nanomolar Ki (650 nM) and synthetically tractable scaffold make this compound an ideal lead-like hit for SAR campaigns. Its activity is sufficient to validate the pyrido[1,2-a]pyrimidine core as an NNMT binder, while its modest potency—far from the 1.2 nM pinnacle of the class—leaves ample room for improvement through systematic derivatization [2].

Enzyme Mechanism and Binding Mode Studies

Given its divergence from the typical bisubstrate chemotype, this compound is valuable for crystallography or ITC studies aimed at mapping NNMT's active site. Its affinity (Ki ~650-870 nM) is well within the detection range of biophysical methods, enabling researchers to explore how non-adenosine mimetics interact with the nicotinamide binding pocket [1].

Selectivity Profiling Against Methyltransferase Panels

Because no selectivity data is publicly available, 946235-15-0 presents an opportunity for a comprehensive profiling study. Researchers can benchmark its activity against NNMT, PNMT, GAMT, and other SAM-dependent methyltransferases to establish selectivity ratios, filling a critical knowledge gap and potentially revealing a unique selectivity fingerprint [1].

Quote Request

Request a Quote for 2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.